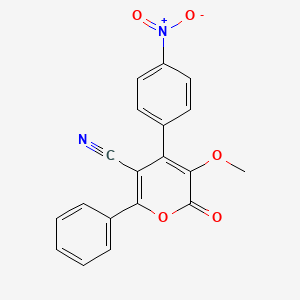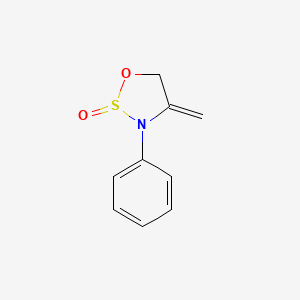
4-Methylidene-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylidene-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one is a heterocyclic compound that features a five-membered ring containing sulfur, nitrogen, and oxygen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of 4-Methylidene-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one typically involves multicomponent reactions (MCRs). One common method includes the reaction of primary amines, aldehydes, and mercaptoacetic acid in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . This method is favored for its efficiency and high yield.
Analyse Des Réactions Chimiques
4-Methylidene-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Methylidene-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methylidene-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the ring structure allow it to form strong bonds with biological molecules, disrupting their normal function. This interaction can inhibit the growth of cancer cells, bacteria, and other pathogens .
Comparaison Avec Des Composés Similaires
4-Methylidene-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one is unique due to its specific ring structure and the presence of multiple reactive sites. Similar compounds include:
Thiazolidine: A simpler structure with similar biological activities.
Thiazolidin-4-one: Known for its anticancer and antimicrobial properties.
Oxazolidinone: Another five-membered ring compound with applications in medicinal chemistry.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its diverse biological activities .
Propriétés
Numéro CAS |
60839-88-5 |
|---|---|
Formule moléculaire |
C9H9NO2S |
Poids moléculaire |
195.24 g/mol |
Nom IUPAC |
4-methylidene-3-phenyloxathiazolidine 2-oxide |
InChI |
InChI=1S/C9H9NO2S/c1-8-7-12-13(11)10(8)9-5-3-2-4-6-9/h2-6H,1,7H2 |
Clé InChI |
PSRVYYJFZPQYFN-UHFFFAOYSA-N |
SMILES canonique |
C=C1COS(=O)N1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide](/img/structure/B14593820.png)

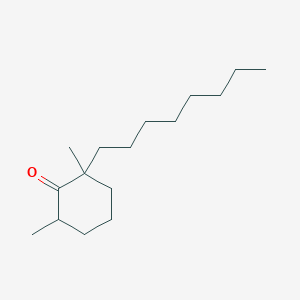
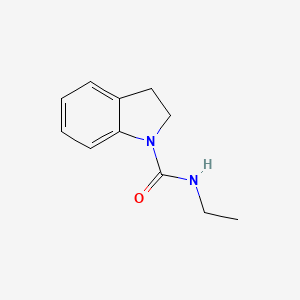
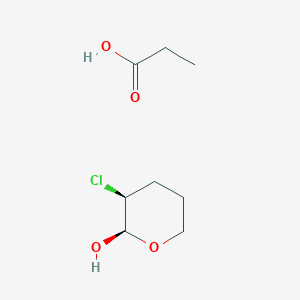

![{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene](/img/structure/B14593856.png)
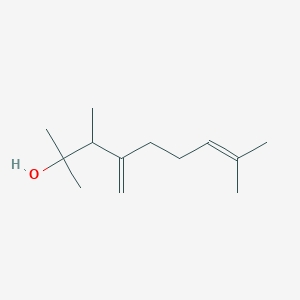


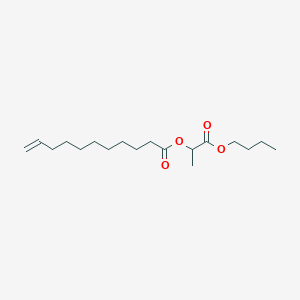
![2-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)cyclopentan-1-one](/img/structure/B14593871.png)
